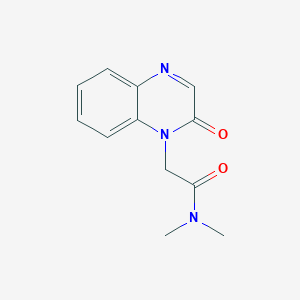
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a chemical compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide typically involves the reaction of quinoxaline derivatives with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are of significant interest in drug development and medicinal chemistry .
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its activity is believed to be related to its quinoxaline core structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
- N-(quinolin-2-ylmethylene)hydrazinecarbothioamide
- Quinoxalinone derivatives
Uniqueness
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylamino group and acetamide linkage contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODTYRNBMNGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
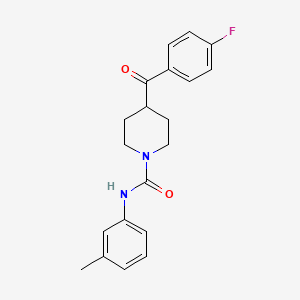
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
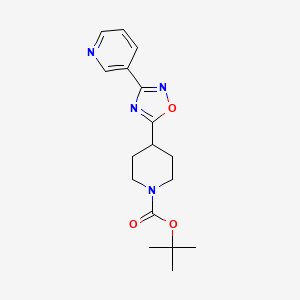
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
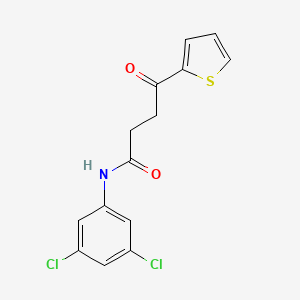
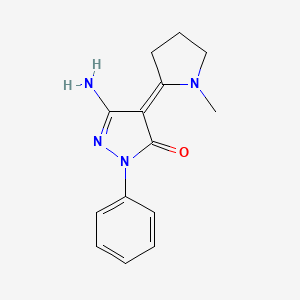
![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)
